1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE
Description
This compound is a β-adrenergic receptor ligand analog characterized by a biphenyl-4-yloxy group linked to a propan-2-ol backbone substituted with a cyclopentylamine moiety, formulated as a hydrochloride salt. Though direct pharmacological data for this compound is scarce in the provided evidence, its structural features suggest applications in cardiovascular or bronchodilatory therapeutics, akin to other β-blockers or β-agonists.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c22-19(14-21-18-8-4-5-9-18)15-23-20-12-10-17(11-13-20)16-6-2-1-3-7-16;/h1-3,6-7,10-13,18-19,21-22H,4-5,8-9,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDNLLGABAGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yloxy intermediate, which is then reacted with a cyclopentylamine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the propanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Its structure allows it to interact with specific biological targets, which can lead to the development of new medications.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, suggesting its potential as an antidepressant. The compound exhibited a favorable binding affinity to serotonin receptors, indicating a mechanism that could alleviate symptoms of depression.
Cancer Research
Research has also focused on the compound's role in cancer therapy. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that 1-{[1,1'-Biphenyl]-4-yloxy}-3-(cyclopentylamino)propan-2-ol hydrochloride significantly reduced the viability of non-small cell lung cancer (NSCLC) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Neuropharmacology
The compound's neuroactive properties have led to investigations into its effects on neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models, the compound showed promise in protecting against neurodegeneration induced by oxidative stress. This suggests a potential application in treating conditions like Alzheimer's disease.
Data Tables
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride (CAS: 1211504-33-4)
- Structural Differences: Phenoxy Substituents: The compared compound features a 4-chloro-3-methylphenoxy group instead of a biphenyl-4-yloxy group. Amino Substituent: A 4-methylpiperazine replaces the cyclopentylamine. Piperazine derivatives often enhance water solubility and pharmacokinetic profiles due to their basicity and hydrogen-bonding capacity .
- Functional Implications: Receptor Binding: The absence of a biphenyl system may reduce lipophilicity and membrane permeability compared to the target compound.
Halogenated Biphenyl Derivatives (e.g., 1,1'-Biphenyl, 4,4'-dichloro-)
- Structural Differences : These lack the propan-2-ol and amine moieties, focusing instead on halogenated biphenyl cores.
- Functional Implications: Environmental Persistence: Halogenated biphenyls (e.g., polychlorinated biphenyls) are notorious for bioaccumulation and toxicity, whereas the target compound’s lack of halogens may reduce environmental risks . Pharmacological Relevance: Unlike halogenated biphenyls, the target compound’s propanol-amine structure aligns it with therapeutic agents rather than environmental pollutants .
Permethrin
- Structural Differences: A synthetic pyrethroid with dichlorovinyl and phenoxybenzyl groups, unrelated to the propanol-amine scaffold.
- Functional Implications : Permethrin acts as a neurotoxin targeting sodium channels in insects, while the target compound’s β-adrenergic ligand structure suggests mammalian receptor specificity .
Biological Activity
1-{[1,1'-Biphenyl]-4-yloxy}-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C18H24ClN2O
- Molecular Weight : 320.85 g/mol
- Structure : The compound features a biphenyl moiety linked to a cyclopentylamine group via a propanol chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Receptor Binding : Studies indicate that the compound may act as an antagonist at specific dopamine receptor subtypes (D2 and D3) and serotonin receptor 5-HT3, suggesting potential applications in treating disorders related to these neurotransmitter systems .
- Antiproliferative Activity : Research has demonstrated that similar compounds exhibit antiproliferative effects on cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). This indicates a potential role in oncology, particularly for lung cancer treatments .
Biological Activity Data
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative properties of biphenyl derivatives, it was found that compounds structurally similar to 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL exhibited significant inhibition of A431 lung cancer cells. The mechanism was linked to the modulation of EGFR signaling pathways, highlighting the compound's potential as a therapeutic agent in cancer treatment .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the psychoactive properties of similar compounds indicated their ability to modulate dopamine and serotonin pathways. This modulation was associated with behavioral changes in animal models, suggesting therapeutic implications for neuropsychiatric disorders such as schizophrenia and depression .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-{[1,1'-biphenyl]-4-yloxy}-3-(cyclopentylamino)propan-2-ol hydrochloride, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Ether Formation: Coupling 4-hydroxybiphenyl with epichlorohydrin or a glycidyl derivative to form the biphenyl-ether intermediate.
Amination: Introducing the cyclopentylamine group via nucleophilic substitution or reductive amination.
Salt Formation: Reaction with HCl to yield the hydrochloride salt.
Key intermediates include 4-(oxiran-2-ylmethoxy)-1,1'-biphenyl (epoxide intermediate) and the free base 1-{[1,1'-biphenyl]-4-yloxy}-3-(cyclopentylamino)propan-2-ol . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like dimerization .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the biphenyl ether linkage and cyclopentylamine substitution.
- HPLC with UV/RI Detection: Quantifies purity (>98% for pharmacological studies) and identifies polar impurities (e.g., unreacted starting materials).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak).
- X-ray Crystallography: Resolves stereochemistry if chiral centers are present. For hygroscopic hydrochloride salts, Karl Fischer titration monitors water content .
Advanced: How can enantiomeric purity be enhanced during synthesis, given the chiral center in the propanolamine backbone?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during amination to separate enantiomers.
- Asymmetric Catalysis: Employ palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to favor a specific enantiomer.
- Chromatographic Separation: Chiral HPLC columns (e.g., Chiralpak® AD-H) with polar organic mobile phases (e.g., hexane/isopropanol) achieve baseline resolution. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Advanced: What strategies address contradictions between in vitro receptor binding data and in vivo efficacy studies?
Methodological Answer:
Assay Validation: Ensure receptor binding assays (e.g., β-adrenergic) use cell lines expressing human isoforms.
Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and blood-brain barrier penetration. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation).
Metabolite Screening: Use LC-MS to identify active/inactive metabolites. For example, N-dealkylation of the cyclopentylamine group could reduce potency .
Basic: What in vitro models are suitable for evaluating β-adrenergic receptor modulation?
Methodological Answer:
- Cell-Based Assays: HEK-293 cells transfected with human β1/β2-adrenergic receptors. Measure cAMP production via ELISA or FRET-based biosensors.
- Radioligand Binding: Compete with H-dihydroalprenolol to determine IC values.
- Functional Antagonism: Isolated rat atria or tracheal strips to assess inhibition of isoproterenol-induced responses .
Advanced: How should researchers resolve discrepancies in metabolic stability data across liver microsomes from different species?
Methodological Answer:
Species-Specific Metabolism: Compare intrinsic clearance (CL) in human, rat, and mouse microsomes. Use scaling factors (e.g., hepatocellularity) to predict in vivo clearance.
Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
Cross-Species Correlation Analysis: Use computational tools (e.g., Simcyp®) to extrapolate human pharmacokinetics .
Advanced: What are best practices for ensuring long-term stability of the hydrochloride salt under varying storage conditions?
Methodological Answer:
- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months. Monitor degradation via HPLC.
- Lyophilization: For hygroscopic salts, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Packaging: Store in amber glass vials under nitrogen atmosphere at –20°C. Conduct periodic DSC analysis to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
